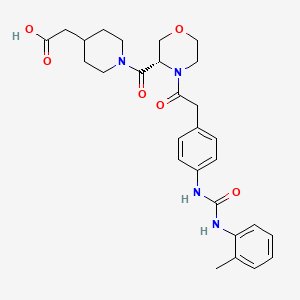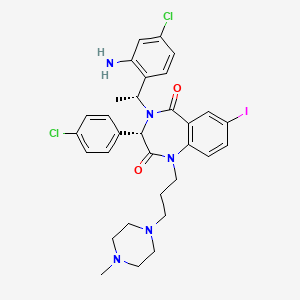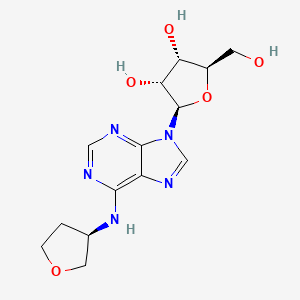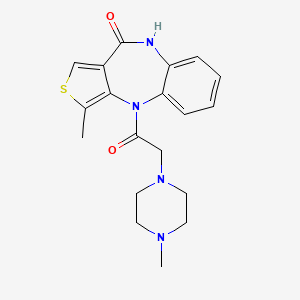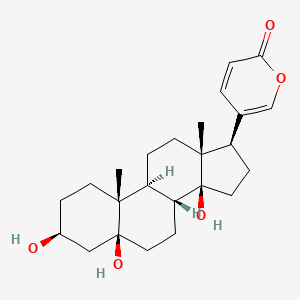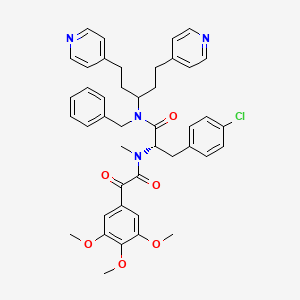
Timcodar
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du Timcodar implique plusieurs étapes :
Condensation : L'acide 1,3-acétonedicarboxylique est condensé avec le pyridine-4-carboxaldéhyde, suivi d'une décarboxylation acide pour produire la 1,5-dipyridylpentadiénone.
Réduction : Le composé résultant est réduit en une cétone saturée par hydrogénation par transfert avec de l'acide formique et du palladium sur carbone.
Couplage : La cétone est ensuite couplée avec de la benzylamine dans le benzène, suivie de la réduction de l'imine intermédiaire avec du borohydrure de sodium pour former une amine secondaire.
Formation d'amide : L'amine secondaire est couplée à la N-Boc-N-méthyl-L-4-chlorophénylalanine en présence d'EDC pour former un amide.
Déprotection et couplage : Après déprotection du Boc avec de l'acide trifluoroacétique, l'amine résultante est couplée à l'acide 3,4,5-triméthoxybenzoylformique pour obtenir le this compound.
Analyse Des Réactions Chimiques
Le Timcodar subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Il peut être réduit à l'aide d'agents comme le borohydrure de sodium.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme outil de recherche pour étudier l'inhibition du PPARγ et ses effets sur l'adipogenèse.
Biologie : Le this compound est utilisé pour étudier les mécanismes moléculaires de l'accumulation de graisse et le rôle du PPARγ dans les processus métaboliques.
Médecine : Il a des applications thérapeutiques potentielles dans le traitement de l'obésité et des troubles métaboliques associés.
Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments anti-obésité et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
Le this compound exerce ses effets en inhibant le récepteur activé par les proliférateurs de peroxysomes gamma (PPARγ), un récepteur nucléaire qui régule l'expression des gènes impliqués dans l'adipogenèse. En inhibant le PPARγ, le this compound supprime la différenciation des préadipocytes en adipocytes, réduisant ainsi l'accumulation de graisse. Il affecte également l'état de phosphorylation des récepteurs des glucocorticoïdes, influençant ainsi leur activité .
Applications De Recherche Scientifique
Timcodar has several scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of PPARγ and its effects on adipogenesis.
Biology: this compound is used to investigate the molecular mechanisms of fat accumulation and the role of PPARγ in metabolic processes.
Medicine: It has potential therapeutic applications in treating obesity and related metabolic disorders.
Industry: This compound is used in the development of new anti-obesity drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Timcodar exerts its effects by inhibiting the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the expression of genes involved in adipogenesis. By inhibiting PPARγ, this compound suppresses the differentiation of preadipocytes into adipocytes, thereby reducing fat accumulation. It also affects the phosphorylation status of glucocorticoid receptors, influencing their activity .
Comparaison Avec Des Composés Similaires
Le Timcodar est unique par rapport à d'autres dérivés macrolides tels que la rapamycine et la FK506 :
Des composés similaires incluent :
- Rapamycine
- FK506
- Dérivés macrolides avec des structures et des fonctions similaires .
Propriétés
IUPAC Name |
(2S)-N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45ClN4O6/c1-47(43(51)40(49)34-27-38(52-2)41(54-4)39(28-34)53-3)37(26-32-10-14-35(44)15-11-32)42(50)48(29-33-8-6-5-7-9-33)36(16-12-30-18-22-45-23-19-30)17-13-31-20-24-46-25-21-31/h5-11,14-15,18-25,27-28,36-37H,12-13,16-17,26,29H2,1-4H3/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSMWZHHUGSULF-QNGWXLTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=C(C=C1)Cl)C(=O)N(CC2=CC=CC=C2)C(CCC3=CC=NC=C3)CCC4=CC=NC=C4)C(=O)C(=O)C5=CC(=C(C(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45ClN4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870142 | |
| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179033-51-3 | |
| Record name | Timcodar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179033513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Timcodar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12761 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Benzyl-4-chloro-N-[1,5-di(pyridin-4-yl)pentan-3-yl]-Nalpha-methyl-Nalpha-[oxo(3,4,5-trimethoxyphenyl)acetyl]phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TIMCODAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U141W322WZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



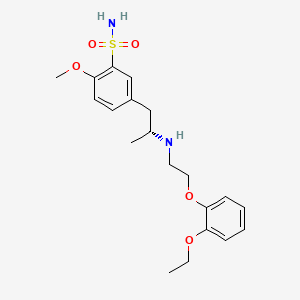


![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)
